Vortioxetine Hydrobromide-D8

Description

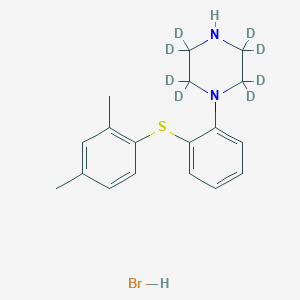

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23BrN2S |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2; |

InChI Key |

VNGRUFUIHGGOOM-QPUNNWGTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |

Origin of Product |

United States |

Synthetic Strategies and Structural Confirmation of Vortioxetine Hydrobromide D8

Spectroscopic Characterization and Purity Assessment of Vortioxetine (B1682262) Hydrobromide-D8

Confirmation of Deuterium (B1214612) Incorporation and Isotopic Abundance by Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique employed to confirm the successful incorporation of deuterium atoms into the vortioxetine molecule and to determine the isotopic abundance of the resulting deuterated compound, Vortioxetine Hydrobromide-D8. This method provides definitive evidence of the mass increase resulting from the replacement of hydrogen atoms with their heavier deuterium isotopes.

The molecular formula for unlabeled vortioxetine is C₁₈H₂₂N₂S, whereas the fully deuterated analog, Vortioxetine-D8, has a molecular formula of C₁₈H₁₄D₈N₂S. caymanchem.compharmaffiliates.com The analysis by mass spectrometry is centered on detecting the molecular ion peak that corresponds to the mass of the deuterated molecule. For Vortioxetine-D8, the expected mass is approximately 8 atomic mass units greater than that of the unlabeled compound. This mass shift is a direct confirmation of the incorporation of eight deuterium atoms.

Furthermore, mass spectrometry is crucial for assessing the isotopic purity of the standard. The analysis can quantify the distribution of different deuterated forms (from d₁ to d₈) within the sample. For a high-quality analytical standard, the abundance of the target d₈ species should be predominant. Suppliers of Vortioxetine-D8 often provide a certificate of analysis specifying the isotopic purity, with values typically at or above 99% for the sum of all deuterated forms (d₁-d₈). caymanchem.com This high isotopic purity is essential for its application as an internal standard in quantitative bioanalytical assays, where it helps to ensure accuracy and precision. veeprho.comcerilliant.com

Table 1: Comparison of Theoretical Molecular Weights

| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) |

|---|---|---|

| Vortioxetine | C₁₈H₂₂N₂S | 298.45 |

Structural Elucidation and Verification through Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation of this compound, verifying the precise location of the deuterium labels within the molecule. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is used for comprehensive structural elucidation. daicelpharmastandards.combohrium.com

The IUPAC name for the deuterated compound is 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-2,2,3,3,5,5,6,6-d₈, which indicates that all eight deuterium atoms are located on the piperazine (B1678402) ring. caymanchem.comveeprho.com NMR analysis confirms this specific arrangement.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Vortioxetine-D8, the signals corresponding to the protons on the piperazine ring are expected to be absent or significantly reduced in intensity when compared to the spectrum of unlabeled vortioxetine. The signals for the protons on the aromatic rings and the methyl groups, however, remain unchanged, confirming that deuteration occurred exclusively at the intended positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence of deuteration. The carbon atoms of the piperazine ring that are bonded to deuterium (C-D) exhibit characteristic changes. These signals will show coupling to deuterium, resulting in multiplets, and their intensity is typically much lower in a standard proton-decoupled spectrum. This effect confirms that the piperazine carbons are indeed deuterated.

²H NMR Spectroscopy: Deuterium (²H) NMR offers direct detection of the incorporated isotopes. The ²H NMR spectrum of Vortioxetine-D8 would display signals at chemical shifts corresponding to the deuterated positions on the piperazine ring, providing definitive proof of successful labeling.

Analytical service providers and suppliers of reference standards routinely use these NMR techniques to provide comprehensive characterization data, ensuring the structural integrity of the labeled compound. daicelpharmastandards.com

Table 2: Expected ¹H NMR Signal Comparison for the Piperazine Ring

| Compound | Expected ¹H NMR Signals for Piperazine Protons | Rationale |

|---|---|---|

| Vortioxetine | Present | The piperazine ring contains eight hydrogen atoms, which generate characteristic signals in the proton NMR spectrum. |

Chromatographic Purity Evaluation for Analytical Reference Standard Qualification

The qualification of this compound as an analytical reference standard necessitates a rigorous evaluation of its chemical purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the predominant technique for this purpose. ijprajournal.comijprajournal.com The goal is to ensure that the material is free from process-related impurities, degradation products, or isomers that could interfere with its intended use as an internal standard in quantitative analysis. oszk.hu

A validated, stability-indicating HPLC method is developed to separate the main Vortioxetine-D8 peak from all potential impurities. The chromatographic behavior of the deuterated compound is nearly identical to its unlabeled counterpart, allowing for the adaptation of established analytical methods for vortioxetine. nih.govnih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to guarantee reliable and consistent results. ijprajournal.comoszk.hu The purity is typically determined using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, often around 226 nm. ijprajournal.comnih.gov The chemical purity is calculated by comparing the area of the main analyte peak to the total area of all peaks detected in the chromatogram. For use as a reference standard, the purity is expected to be very high, often exceeding 99.5%.

Table 3: Typical RP-HPLC Parameters for the Analysis of Vortioxetine and its Deuterated Analog

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Advanced Bioanalytical Methodologies Utilizing Vortioxetine Hydrobromide D8

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Vortioxetine (B1682262) and Metabolites

LC-MS/MS is the preferred technique for the quantification of vortioxetine and its metabolites in biological samples due to its high sensitivity and selectivity. jgtps.com The development of a reliable method hinges on optimizing chromatographic conditions, fine-tuning mass spectrometric parameters, and conducting a thorough validation process using a suitable internal standard like Vortioxetine-D8. jgtps.comnih.gov

Effective chromatographic separation is crucial to resolve vortioxetine and its metabolites from endogenous matrix components, thereby minimizing interference and improving assay performance. nih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose.

Optimization of separation involves selecting the appropriate stationary phase (column), mobile phase composition, and elution conditions. For vortioxetine analysis, C18 columns are frequently used. nih.govresearchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure a short run time while achieving adequate separation of the analytes. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm) researchgate.net |

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile researchgate.net |

| Elution | Gradient researchgate.net |

| Flow Rate | 0.8 ml/min ijtsrd.com |

| Run Time | 1.9 min jgtps.com |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govresearchgate.net In the MRM process, a specific precursor ion (parent ion) for the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion (daughter ion) is monitored in the third quadrupole (Q3).

For vortioxetine, the protonated molecule [M+H]+ serves as the precursor ion. For Vortioxetine-D8, the precursor ion will have a higher m/z value corresponding to the number of deuterium (B1214612) atoms. The fragmentation patterns are analyzed to select the most stable and intense product ions for monitoring, ensuring a highly specific and sensitive detection method. One study identified the most sensitive mass transition for vortioxetine as m/z 299.2 → 150.1, and for its D8 internal standard as m/z 307.2 → 153.10. jgtps.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Vortioxetine | 299.2 jgtps.com | 150.1 jgtps.com | Positive ESI (MRM) researchgate.net |

| Vortioxetine-D8 (IS) | 307.2 jgtps.com | 153.10 jgtps.com | Positive ESI (MRM) jgtps.com |

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA and EMA. gmp-compliance.orgeuropa.eu Validation is performed to demonstrate the method's performance characteristics in the specific biological matrix being tested (e.g., rat or mouse plasma). researchgate.netnih.gov

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including endogenous substances and metabolites. gmp-compliance.orgkarger.com This is assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and internal standard. karger.com

Sensitivity: The sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. karger.com For the LLOQ, the precision should not exceed 20% and the accuracy should be within 80-120%. europa.eukarger.com

Reproducibility (Precision and Accuracy): Precision measures the degree of agreement among individual measurements and is expressed as the coefficient of variation (CV%). Accuracy refers to the closeness of the measured value to the true value and is expressed as a percentage of the nominal concentration. gmp-compliance.org These are evaluated at multiple concentration levels (low, medium, and high QC samples) both within a single analytical run (intra-run) and between different runs (inter-run). europa.eu The CV should not exceed 15% (20% at the LLOQ), and the mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. europa.eu

Application in Quantitative Analysis of Pre-clinical Biological Samples

Vortioxetine Hydrobromide-D8, a deuterated isotopologue of vortioxetine, serves as an essential internal standard (IS) for the quantitative analysis of the parent compound in various pre-clinical biological samples. Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, where its near-identical physicochemical properties to vortioxetine, but distinct mass, allow for precise correction of matrix effects and variations during sample preparation and analysis. jgtps.commedchemexpress.com This ensures the development of simple, sensitive, and reproducible bioanalytical methods crucial for preclinical research. jgtps.com

Quantification in In Vitro Systems (e.g., cell cultures, enzyme incubations)

In in vitro research, Vortioxetine-D8 is instrumental for accurately quantifying vortioxetine concentrations in complex biological systems like cell cultures and microsomal incubations. These studies are fundamental for understanding a compound's metabolic stability, enzyme kinetics, and potential cellular effects.

For instance, in studies evaluating the metabolic profile of vortioxetine, liver microsomes are often used. An in vitro incubation system can be established to investigate the inhibitory effects of vortioxetine on specific cytochrome P450 (CYP450) enzymes. nih.gov In such a setup, Vortioxetine-D8 would be added as an internal standard during the sample workup process, which typically involves protein precipitation with acetonitrile after the incubation is stopped. nih.gov The subsequent analysis by UPLC-MS/MS allows for the precise measurement of the parent compound's depletion or the formation of metabolites.

Similarly, in cell culture experiments designed to assess the efficacy of a compound on specific cell lines, such as glioblastoma (GBM) cells, accurate quantification is critical. nih.gov Vortioxetine-D8 enables researchers to determine the precise concentration of vortioxetine within the cell culture medium or cell lysates, ensuring that observed effects are correlated with accurate compound exposure levels.

| Parameter | Description |

|---|---|

| Biological System | Human or Rat Liver Microsomes (HLMs/RLMs) nih.gov |

| Protein Concentration | 0.20 mg/mL nih.gov |

| Incubation Buffer | 0.1 M Tris-HCl nih.gov |

| Reaction Starter | 1.0 mM NADPH nih.gov |

| Internal Standard | Vortioxetine-D8 |

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

| Analytical Method | UPLC-MS/MS nih.gov |

Quantitative Determination in Animal Biological Matrices (e.g., plasma, tissue homogenates)

The use of Vortioxetine-D8 is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in preclinical animal models. These studies require robust and validated bioanalytical methods to quantify drug concentrations in various biological matrices, such as plasma and tissue homogenates. nih.govnih.gov

A sensitive and rapid ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitative determination of vortioxetine in rat plasma. nih.gov In such methods, Vortioxetine-D8 is the ideal internal standard. The sample preparation typically involves a straightforward protein precipitation step. nih.gov The chromatographic separation is achieved on a C18 column with a gradient mobile phase, followed by detection using positive-ion electrospray tandem mass spectrometry. nih.gov The validation of these methods demonstrates excellent linearity over a specified concentration range and confirms precision, accuracy, and recovery, making them suitable for application in pharmacokinetic studies. nih.gov

Beyond plasma, understanding the distribution of a drug into various tissues is crucial. Vortioxetine-D8 is used to quantify the parent drug in homogenates of tissues such as the brain, liver, and kidney. nih.gov Analysis of these samples provides insight into tissue penetration and accumulation, which is vital for assessing both efficacy and potential toxicity. For example, toxicological analysis has determined vortioxetine concentrations in various postmortem specimens, showcasing the compound's distribution throughout the body. nih.gov

| Parameter | Result |

|---|---|

| Linearity Range | 0.05-20 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL nih.gov |

| Intra- and Inter-day Precision (%RSD) | <8.5% nih.gov |

| Accuracy (%RE) | -11.2% to 9.5% nih.gov |

| Extraction Recovery | 78.3-88.4% nih.gov |

| Internal Standard | Vortioxetine-D8 (by standard practice) |

| Matrix | Concentration |

|---|---|

| Blood | 234 ng/mL nih.gov |

| Brain | 490 ng/g nih.gov |

| Liver | 3751 ng/g nih.gov |

| Kidney | 798 ng/g nih.gov |

| Bile | 2267 ng/mL nih.gov |

Mechanistic Investigations of Vortioxetine Biotransformation and Disposition Through Isotopic Tracing

In Vitro Metabolic Pathway Elucidation Using Vortioxetine (B1682262) Hydrobromide-D8 as a Tracer

The use of deuterated vortioxetine (Vortioxetine Hydrobromide-D8) in in vitro systems provides a powerful tool for tracing and identifying metabolic pathways without altering the fundamental chemical properties of the parent compound.

Identification of Phase I and Phase II Metabolites

Vortioxetine undergoes extensive metabolism, primarily through oxidation (Phase I) and subsequent glucuronic acid conjugation (Phase II). clinpgx.org The principal metabolic pathway involves the oxidation of the methyl group on the phenyl ring to form a primary alcohol, which is then further oxidized to a carboxylic acid. This results in the formation of the main, pharmacologically inactive, vortioxetine benzoic acid metabolite. clinpgx.org

In vitro studies have identified several metabolites in plasma. nih.gov The major metabolite is Lu AA34443, which, along with its glucuronide conjugate, constitutes a significant portion of the metabolites observed. nih.gov Another identified metabolite is Lu AA39835 and its glucuronide. nih.gov Although Lu AA39835 shows inhibitory activity at the serotonin (B10506) transporter, it is not expected to cross the blood-brain barrier. nih.gov The parent drug, vortioxetine, is therefore considered primarily responsible for the in vivo pharmacological activity. nih.govresearchgate.net

A study in rats identified 29 metabolites following oral administration, with the primary metabolic pathways being methylation, hydroxylation, oxidation, and glucuronidation. nih.gov

Characterization of Metabolizing Enzymes and Isoform Specificity (e.g., Cytochrome P450 enzymes, UGTs)

The biotransformation of vortioxetine is mediated by a range of cytochrome P450 (CYP) enzymes. In vitro studies have established that CYP2D6 is the primary enzyme responsible for vortioxetine metabolism. clinpgx.orgupol.cz Several other CYP isoforms are also involved, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. clinpgx.orgnih.gov

The formation of the primary alcohol intermediate is mainly catalyzed by CYP2D6, with potential contributions from CYP2C9 and CYP2C19. clinpgx.org The subsequent oxidation to the carboxylic acid metabolite is primarily carried out by alcohol and aldehyde dehydrogenases, with CYP2D6 being the only CYP enzyme shown to be capable of this step in vitro. clinpgx.org Following oxidation, the resulting carboxylic acid metabolite can undergo Phase II metabolism via glucuronidation, a reaction catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govresearchgate.netupol.cz

In human liver microsomes (HLMs), vortioxetine has been shown to have inhibitory effects on several CYP enzymes. It competitively inhibits CYP2C19 and CYP2D6. frontiersin.orgnih.gov Noncompetitive inhibition was observed for CYP3A4 and CYP2C8, while a mixed inhibition pattern was seen for CYP2B6 and CYP2C9. frontiersin.orgnih.gov

| CYP Isoform | Inhibition Type | Ki (μM) |

|---|---|---|

| CYP2C19 | Competitive | 2.17 |

| CYP2D6 | Competitive | 9.37 |

| CYP3A4 | Noncompetitive | 7.26 |

| CYP2C8 | Noncompetitive | 6.96 |

| CYP2B6 | Mixed | 8.55 |

| CYP2C9 | Mixed | 4.17 |

Evaluation of Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability studies are crucial for predicting the in vivo clearance of a drug. Such studies are often conducted using liver-derived systems like microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. thermofisher.com Intact hepatocytes are a particularly valuable model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes. thermofisher.com

For compounds with low turnover, plated cryopreserved hepatocytes can be used for longer incubation times, allowing for more accurate determination of intrinsic clearance (Clint) values. thermofisher.com The metabolic stability of vortioxetine has been evaluated in such in vitro systems to determine its metabolic half-life and intrinsic clearance. These parameters are essential for predicting the drug's pharmacokinetic profile in humans.

Pre-clinical In Vivo Metabolism Studies in Animal Models

Preclinical studies in animal models are a critical step in understanding the metabolic fate of a new chemical entity before human trials. The use of this compound in these studies allows for precise tracing of the compound and its metabolites.

Tracing the Fate of this compound in Animal Systems

In vivo studies in animal models, such as rats, have been conducted to understand the pharmacokinetics and metabolism of vortioxetine. nih.govrjpbr.com Following oral administration, the distribution, metabolism, and excretion of the deuterated tracer can be monitored in various biological matrices, including plasma, urine, and feces. nih.gov These studies provide a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a study in rats determined the pharmacokinetic parameters of a vortioxetine salt, providing data on its maximum concentration and time to reach maximum concentration after a single oral dose. nih.gov

Identification of Species-Specific Metabolic Profiles

Metabolic pathways can differ significantly between species, which can have important implications for the translation of preclinical data to humans. Studies have investigated the inhibitory effects of vortioxetine on CYP enzymes in both human and rat liver microsomes, revealing species-specific differences. frontiersin.orgnih.gov

For example, the type of inhibition of CYP3A and CYP2D by vortioxetine in rat liver microsomes (RLMs) was found to be uncompetitive, which differs from the inhibition patterns observed in HLMs. frontiersin.orgnih.gov Furthermore, the inhibitory constants (Ki) for certain CYP isoforms varied between the two species. frontiersin.orgnih.gov Such interspecies differences in metabolism highlight the importance of careful evaluation when extrapolating animal data to predict human pharmacokinetics and drug-drug interactions. frontiersin.org

| CYP Isoform | Inhibition Type | Ki (μM) |

|---|---|---|

| CYP3A | Uncompetitive | 4.41 |

| CYP2D | Uncompetitive | 100.9 |

| CYP2B | Competitive | 2.87 |

| CYP2C-2 | Competitive | 0.12 |

| CYP2C-1 | Mixed | 39.91 |

| CYP2C-3 | Noncompetitive | 4.23 |

Kinetic Isotope Effects and their Influence on Vortioxetine Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) at specific molecular positions can significantly alter the metabolic fate of a drug, a phenomenon grounded in the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions that involve the cleavage of this bond. In the context of drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, deuteration at that position can substantially slow down the metabolism of the compound.

Vortioxetine is extensively metabolized in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by glucuronic acid conjugation. nih.govclinpgx.org The principal enzyme responsible for the initial oxidative metabolism of vortioxetine is CYP2D6. nih.govclinpgx.org This process leads to the formation of a major, pharmacologically inactive benzoic acid metabolite, among other minor metabolites. nih.govnih.gov The formation of the primary metabolite involves oxidation of the methyl group on the phenyl ring, a critical step that is susceptible to the kinetic isotope effect.

The use of deuterated vortioxetine, such as this compound, allows for the investigation of these kinetic isotope effects on its biotransformation. While specific quantitative data on the KIE of this compound are not extensively detailed in publicly available literature, the principles of drug metabolism suggest that deuteration at the metabolically active sites would lead to a decreased rate of metabolism. A deuterated version of vortioxetine, known as JJH201501, has been the subject of pharmacokinetic and toxicokinetic studies, indicating research into the effects of isotopic substitution on this molecule. nih.govpatsnap.comresearchgate.netnifdc.org.cn

Detailed Research Findings

Research into the metabolism of deuterated compounds generally shows a reduced rate of clearance and an increased plasma exposure compared to their non-deuterated counterparts. This is attributed to the kinetic isotope effect slowing down CYP-mediated metabolism. For vortioxetine, this would primarily manifest as a reduced rate of oxidation by CYP2D6. The expected consequence is a lower rate of formation of its major inactive metabolite.

The influence of the kinetic isotope effect can be illustrated by comparing the pharmacokinetic parameters of the parent compound and its deuterated analog. While specific comparative data for Vortioxetine-D8 is not available, a hypothetical representation based on typical findings in deuterated drug studies is presented below.

Table 1: Illustrative Comparison of In Vitro Metabolic Stability of Vortioxetine and Vortioxetine-D8 in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Vortioxetine | 30 | 100 |

| Vortioxetine-D8 (hypothetical) | 60 | 50 |

This table is for illustrative purposes only to demonstrate the potential impact of the kinetic isotope effect and is not based on actual experimental data for Vortioxetine-D8.

The hypothetical data in Table 1 illustrates that the half-life of Vortioxetine-D8 could be longer, and its intrinsic clearance lower, than that of vortioxetine. This would be a direct consequence of the kinetic isotope effect slowing down the rate-limiting metabolic step.

The study of deuterated vortioxetine not only provides insights into its metabolic pathways but also holds potential for the development of "soft drugs" or "metabolically shielded" compounds with improved pharmacokinetic properties. juniperpublishers.com By attenuating the primary metabolic pathway, deuteration could potentially lead to more consistent plasma concentrations and reduced inter-individual variability in patients with different CYP2D6 metabolizer statuses. clinpgx.orgpharmgkb.org

Investigation of Vortioxetine Pharmacological Mechanisms and Target Engagement Using Deuterated Probes

Receptor Binding Affinity and Selectivity Profiling using Labeled Ligands

The multimodal action of vortioxetine (B1682262) stems from its ability to interact with a range of serotonergic targets. nih.gov Defining the binding affinity (Ki) of vortioxetine for these targets is a foundational step in understanding its pharmacological profile. These studies utilize unlabeled vortioxetine in competition with radiolabeled ligands to determine its binding potency. In such assays, Vortioxetine-D8 is employed as an internal standard during the analytical phase to ensure that the experimental concentrations of vortioxetine are accurately known, which is critical for calculating precise binding constants.

Vortioxetine exhibits a distinct binding profile across several serotonin (B10506) (5-HT) receptor subtypes. nih.gov It binds with high affinity to the 5-HT3 receptor (Ki = 3.7 nM) and the 5-HT1A receptor (Ki = 15 nM). trintellixhcp.comdrugbank.com Its affinity for the 5-HT7 (Ki = 19 nM), 5-HT1B (Ki = 33 nM), and 5-HT1D (Ki = 54 nM) receptors is also significant. trintellixhcp.comdrugbank.com This array of receptor interactions distinguishes vortioxetine from more selective serotonin reuptake inhibitors (SSRIs). nih.gov The precise determination of these Ki values relies on robust analytical methods where a deuterated standard is essential for accurate quantification of the unlabeled drug in the assay samples.

| Target Receptor | Binding Affinity (Ki, nM) |

| 5-HT3 | 3.7 |

| 5-HT1A | 15 |

| 5-HT7 | 19 |

| 5-HT1B | 33 |

| 5-HT1D | 54 |

| Data compiled from multiple sources. nih.govtrintellixhcp.comdrugbank.com |

A primary mechanism of vortioxetine is the inhibition of the serotonin transporter (SERT). psychopharmacologyinstitute.com It binds with very high affinity to the human serotonin transporter, with a Ki value of 1.6 nM. nih.govtrintellixhcp.comdrugbank.com This potent inhibition of SERT leads to an increase in serotonin levels in the synaptic cleft, a core mechanism for its antidepressant effect. nih.gov Functional inhibition studies further quantify this action, showing an IC50 value of 5.4 nM for serotonin reuptake inhibition. trintellixhcp.comdrugbank.com The use of Vortioxetine-D8 as an internal standard in the LC-MS analysis of samples from these assays is critical for ensuring the accuracy of these potency measurements.

| Target Transporter | Binding Affinity (Ki, nM) | Inhibition Potency (IC50, nM) |

| SERT | 1.6 | 5.4 |

| Data compiled from multiple sources. trintellixhcp.comdrugbank.com |

Elucidation of Molecular Interactions and Downstream Signaling Pathways In Vitro

Functional assays reveal that vortioxetine's interactions are not uniform across all receptors. It acts as an agonist at the 5-HT1A receptor, a partial agonist at the 5-HT1B receptor, and an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors. nih.govdrugbank.compsychopharmacologyinstitute.com This complex profile of agonism, partial agonism, and antagonism contributes to its multimodal activity. psychscenehub.com For instance, its antagonist activity at the 5-HT3 receptor is thought to modulate the release of other neurotransmitters like acetylcholine (B1216132) and histamine (B1213489). fiercebiotech.comnih.gov In these intricate cellular assays, Vortioxetine-D8 serves as a vital analytical tool, allowing researchers to confirm the precise concentrations of vortioxetine being tested and ensuring the reliability of the observed functional outcomes. pharmaffiliates.com

| Target | Functional Activity |

| 5-HT1A Receptor | Agonist |

| 5-HT1B Receptor | Partial Agonist |

| 5-HT1D Receptor | Antagonist |

| 5-HT3 Receptor | Antagonist |

| 5-HT7 Receptor | Antagonist |

| SERT | Inhibitor |

| Data compiled from multiple sources. nih.govdrugbank.compsychopharmacologyinstitute.com |

To confirm that vortioxetine engages its targets in a living system, preclinical studies in animal models are essential. Positron Emission Tomography (PET) imaging studies using radiolabeled vortioxetine ([11C]vortioxetine) have been conducted to visualize its distribution in the brain. nih.gov A preliminary evaluation in a pig model showed that [11C]vortioxetine rapidly enters the brain, with a distribution pattern consistent with its known pharmacological targets. nih.govresearchgate.net The tracer showed slow kinetics, with peak uptake occurring after 60 minutes, indicating stable target engagement. nih.gov While PET provides a non-invasive view of brain uptake, it is often complemented by pharmacokinetic studies that measure drug concentrations in plasma and brain tissue over time. nih.gov In these supportive studies, Vortioxetine-D8 is the ideal internal standard for LC-MS analysis, enabling the accurate quantification of vortioxetine concentrations in brain homogenates and correlating them with the observed target occupancy in PET scans. clearsynth.com Furthermore, in vivo microdialysis studies in rats have shown that vortioxetine administration increases extracellular levels of serotonin, dopamine, acetylcholine, and histamine in key brain regions like the medial prefrontal cortex. nih.gov

Contribution of Vortioxetine Hydrobromide D8 to Pre Clinical Drug Discovery and Development Research

Facilitating Lead Optimization and Candidate Selection

During the lead optimization phase of drug discovery, numerous compounds are synthesized and evaluated to identify a promising drug candidate. A critical part of this evaluation involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. symeres.comnih.gov These pharmacokinetic studies are essential for selecting a candidate with a favorable profile for further development.

Stable isotope-labeled compounds like Vortioxetine-D8 play a crucial role in these preclinical ADME and pharmacokinetic (PK) studies. symeres.comsymeres.com When conducting quantitative analyses, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is required to ensure the accuracy and precision of the results. nih.govresearchgate.net

Key applications in this phase include:

Accurate Quantification in Biological Matrices: Vortioxetine-D8 is used as an internal standard for the precise measurement of vortioxetine (B1682262) concentrations in complex biological samples like plasma, urine, and tissue homogenates from preclinical animal studies. kcasbio.com Because Vortioxetine-D8 has nearly identical chemical and physical properties to vortioxetine, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.net This co-eluting property helps to normalize variations that can occur during sample processing, thereby minimizing matrix effects and improving the reliability of the quantification. kcasbio.com

Metabolite Identification: Isotopic labeling is a powerful technique for identifying drug metabolites. nih.govsymeres.com By administering a mixture of labeled (Vortioxetine-D8) and unlabeled vortioxetine in preclinical models, researchers can use mass spectrometry to detect pairs of signals separated by the mass difference of the deuterium (B1214612) labels. This "isotope signature" helps to distinguish drug-related metabolites from endogenous molecules in the biological matrix, facilitating the elucidation of metabolic pathways.

Early Bioavailability and PK Screening: In the early stages of lead optimization, rapid screening of the pharmacokinetic properties of multiple compounds is necessary. The use of a reliable internal standard like Vortioxetine-D8 allows for high-throughput analysis, enabling researchers to quickly compare the bioavailability and clearance rates of different drug candidates and select the most promising ones. nih.gov

Table 1: Role of Vortioxetine-D8 in Preclinical PK/ADME Studies

| Parameter | Application of Vortioxetine-D8 (as Internal Standard) | Impact on Lead Optimization |

| Accuracy & Precision | Corrects for variability in sample extraction and matrix effects. kcasbio.com | Provides reliable data for comparing drug candidates. |

| Metabolite Profiling | Helps distinguish drug metabolites from endogenous compounds. nih.gov | Offers insights into the metabolic stability and pathways of a lead compound. |

| Bioavailability | Enables precise measurement of the drug concentration in systemic circulation. | Facilitates selection of candidates with optimal absorption characteristics. |

| Clearance Rate | Allows for accurate determination of how quickly the drug is removed from the body. | Helps in choosing compounds with a desirable half-life. |

Mechanistic Understanding of Potential Drug-Drug Interactions (non-human)

Before a drug candidate can be advanced to clinical trials, its potential to interact with other drugs must be thoroughly investigated. A significant number of these drug-drug interactions (DDIs) occur due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Vortioxetine-D8 is an essential tool in in vitro non-human studies designed to assess the DDI potential of vortioxetine. These studies often involve incubating the drug candidate with human liver microsomes or recombinant CYP enzymes.

Specific roles of Vortioxetine-D8 in non-human DDI studies:

In Vitro CYP Inhibition Assays: In these experiments, Vortioxetine-D8 is used as the internal standard to accurately quantify the concentration of specific probe substrates or their metabolites. By measuring the rate of metabolism of a known CYP substrate in the presence and absence of vortioxetine, researchers can determine if vortioxetine inhibits a particular CYP enzyme. The precise quantification enabled by the deuterated standard is critical for calculating inhibition constants (e.g., IC50, Ki), which indicate the potency of the interaction.

Reaction Phenotyping: These studies aim to identify which specific CYP enzymes are responsible for metabolizing vortioxetine. By incubating vortioxetine with a panel of individual recombinant CYP enzymes, and using Vortioxetine-D8 as the internal standard for quantification, researchers can pinpoint the primary metabolic pathways. Understanding which enzymes are involved is crucial for predicting potential DDIs with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.gov

Table 2: Use of Vortioxetine-D8 in In Vitro DDI Studies

| Study Type | Purpose | Function of Vortioxetine-D8 |

| CYP Inhibition Assay | To determine if vortioxetine inhibits major drug-metabolizing enzymes. | Serves as an internal standard for quantifying the metabolism of a probe substrate. |

| Reaction Phenotyping | To identify the specific CYP enzymes that metabolize vortioxetine. nih.gov | Enables accurate measurement of vortioxetine depletion by individual CYP enzymes. |

Role in the Characterization of Impurities and Degradation Products for Analytical Method Development

The development of robust analytical methods to identify and quantify impurities and degradation products is a regulatory requirement for any new drug substance. These impurities can arise during synthesis or when the drug is stored, and they must be controlled within strict limits to ensure the safety and efficacy of the final product.

Vortioxetine-D8 serves as a critical tool in the development and validation of these analytical methods.

Contributions to impurity and degradation product analysis:

Internal Standard for Quantification: When developing methods to measure known impurities or degradation products, Vortioxetine-D8 can be used as an internal standard. This is particularly useful when a synthesized, pure standard of the impurity itself is not available. Because Vortioxetine-D8 has nearly identical chromatographic behavior to vortioxetine and its structurally similar impurities, it can provide a reliable means of quantification.

Peak Identification in Mass Spectrometry: In forced degradation studies, where vortioxetine is exposed to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products, Vortioxetine-D8 can be used to help identify which peaks in a complex chromatogram are drug-related. By comparing the mass spectra of degraded samples of vortioxetine and Vortioxetine-D8, analysts can look for the characteristic mass shift corresponding to the deuterium labeling, confirming that a particular peak is a degradation product of the drug.

Method Validation: During the validation of analytical methods for impurity detection, a stable isotope-labeled internal standard like Vortioxetine-D8 helps to ensure the robustness and accuracy of the method across different conditions and sample matrices. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Compounds

Integration of Isotopic Labeling with Advanced Omics Technologies

The advent of advanced "omics" technologies, such as proteomics and metabolomics, has revolutionized our understanding of complex biological systems. The integration of isotopic labeling with these platforms offers a powerful tool for elucidating the mechanism of action of drugs and their metabolic pathways. Deuterated compounds like Vortioxetine (B1682262) Hydrobromide-D8 are poised to play a crucial role in these next-generation studies.

In the realm of proteomics, Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a prominent technique for the quantitative analysis of protein expression. In a typical SILAC experiment, cells are cultured in media containing either "light" (natural) or "heavy" (isotopically labeled) amino acids. The "heavy" amino acids are often labeled with stable isotopes such as deuterium (B1214612), ¹³C, or ¹⁵N. By comparing the proteomes of cells treated with a drug to untreated cells, researchers can identify proteins that are upregulated or downregulated in response to the therapeutic agent. The use of a deuterated compound in conjunction with SILAC could provide a multi-layered understanding of its effects on the proteome.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, also benefits significantly from isotopic labeling. Deuterium-labeled compounds can be used as tracers to map metabolic pathways and quantify the flux of metabolites. For instance, by administering Vortioxetine Hydrobromide-D8 in a preclinical model, researchers could use mass spectrometry to trace the deuterated atoms as the compound is metabolized, identifying and quantifying its various metabolic products with high precision. This approach can reveal novel metabolic pathways and provide insights into potential drug-drug interactions.

Table 1: Applications of Deuterated Compounds in Omics Technologies

| Omics Technology | Application of Deuterated Compound | Potential Insights for a Compound like Vortioxetine-D8 |

|---|---|---|

| Proteomics (e.g., SILAC) | Quantitative analysis of protein expression changes in response to drug treatment. | Identification of protein targets and off-target effects; understanding of the molecular mechanisms of action and potential biomarkers of efficacy or toxicity. |

| Metabolomics | Tracing metabolic pathways and quantifying metabolite flux. | Elucidation of the complete metabolic profile; identification of novel metabolites; assessment of metabolic stability and potential for drug-drug interactions. |

| Lipidomics | Studying the impact of a drug on lipid metabolism and signaling. | Understanding the effects on neuronal membrane composition and function; identification of lipid-based biomarkers. |

High-Throughput Screening Methodologies Utilizing Labeled Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity. The use of isotopically labeled probes, including deuterated and radiolabeled molecules, can significantly enhance the efficiency and accuracy of HTS campaigns.

In the context of drug discovery, a deuterated compound can be used as an internal standard in mass spectrometry-based HTS assays. This approach offers a label-free detection method that is less susceptible to the interference and artifacts associated with fluorescent or colorimetric assays. By spiking a deuterated standard into each well of a microtiter plate, researchers can accurately quantify the parent compound and its metabolites, even in complex biological matrices. This allows for the rapid identification of compounds that inhibit or induce the metabolism of the drug of interest.

Radiolabeled probes, often utilizing tritium (B154650) (³H), a radioactive isotope of hydrogen, are also widely employed in HTS. Tritiated versions of a drug can be used in radioligand binding assays to identify compounds that bind to the same target receptor. These assays are highly sensitive and can be readily automated for high-throughput applications. For a compound like vortioxetine, a tritiated analog could be used to screen for novel compounds that interact with its various serotonin (B10506) receptor targets.

Table 2: Comparison of Labeled Probes in High-Throughput Screening

| Probe Type | Detection Method | Advantages | Disadvantages |

|---|---|---|---|

| Deuterated Compounds | Mass Spectrometry | High accuracy and precision; label-free detection of the analyte; less prone to interference. | Requires specialized and expensive instrumentation; lower throughput compared to some optical methods. |

| Radiolabeled Compounds (e.g., Tritiated) | Scintillation counting or autoradiography | High sensitivity; well-established and robust assays. | Requires handling of radioactive materials and specialized disposal; potential for radiolytic decomposition. |

| Fluorescent Probes | Fluorimetry | High throughput and sensitivity; widely available instrumentation. | Susceptible to autofluorescence and quenching from library compounds, leading to false positives/negatives. |

Computational Chemistry and Molecular Dynamics Simulations of Deuterium Effects

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development. These in silico methods allow researchers to predict and rationalize the effects of chemical modifications, including deuteration, on the properties of a drug molecule.

A key focus of computational studies on deuterated compounds is the prediction of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond. Quantum mechanical (QM) calculations can be used to predict the magnitude of the KIE for specific metabolic pathways, helping to guide the design of deuterated drugs with improved metabolic stability.

Molecular dynamics simulations can provide insights into how deuteration might affect the binding of a drug to its target protein. By simulating the dynamic behavior of the drug-target complex over time, researchers can assess whether the subtle changes in vibrational frequencies and bond lengths caused by deuteration impact the binding affinity or the conformational dynamics of the protein. For vortioxetine, MD simulations could be used to explore how deuteration of the piperazine (B1678402) ring or the dimethylphenyl group affects its interactions with the serotonin transporter and various serotonin receptors.

Table 3: Computational Approaches for Studying Deuterated Compounds

| Computational Method | Parameter Investigated | Relevance to Deuterated Drug Design |

|---|---|---|

| Quantum Mechanics (QM) | Kinetic Isotope Effect (KIE) | Predicting the impact of deuteration on metabolic stability and clearance rates. |

| Molecular Dynamics (MD) Simulations | Drug-target binding affinity and dynamics | Assessing whether deuteration alters the interaction with the biological target. |

| Molecular Docking | Binding pose and orientation in the active site | Guiding the placement of deuterium atoms to maximize the KIE without disrupting target binding. |

Innovations in Deuteration Chemistry for Complex Molecules

The synthesis of selectively deuterated complex molecules has historically been a challenging endeavor, often requiring multi-step synthetic routes. However, recent innovations in deuteration chemistry are providing more efficient and selective methods for introducing deuterium into pharmaceuticals and other complex organic molecules.

One of the most significant advances has been the development of catalytic methods for C-H activation. These methods allow for the direct replacement of a C-H bond with a C-D bond, often with high regioselectivity. Transition metal catalysts, such as those based on iridium, ruthenium, and palladium, have been shown to be particularly effective for this transformation. These catalysts can be directed by existing functional groups within the molecule to achieve selective deuteration at specific positions.

Late-stage functionalization is another powerful strategy that enables the introduction of deuterium into a molecule at a late step in the synthetic sequence. This is particularly advantageous for the preparation of deuterated drug candidates, as it avoids the need to redesign the entire synthetic route. Photoredox catalysis has emerged as a mild and versatile tool for late-stage deuteration, allowing for the selective labeling of C(sp³)–H bonds adjacent to nitrogen atoms, a common motif in pharmaceuticals.

Table 4: Modern Methods for the Deuteration of Complex Molecules

| Deuteration Method | Description | Advantages |

|---|---|---|

| Catalytic C-H Activation | Direct replacement of a C-H bond with a C-D bond using a transition metal catalyst. | High regioselectivity; can be applied to complex molecules. |

| Late-Stage Functionalization | Introduction of deuterium at a late stage in the synthesis. | Avoids redesigning the entire synthetic route; applicable to a wide range of functional groups. |

| Photoredox Catalysis | Uses visible light to initiate the deuteration reaction. | Mild reaction conditions; high functional group tolerance. |

Q & A

Q. How can Vortioxetine Hydrobromide-D8 be reliably identified and characterized in experimental settings?

this compound should be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure (C₁₈D₈H₁₄N₂S·BrH) and isotopic purity. Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection can quantify its stability in solution (e.g., 0.1 mg/mL in methanol) . Physical properties, including its solid-state form (powder, pale yellow) and molecular weight (379.36 g/mol), should be documented using X-ray crystallography or differential scanning calorimetry (DSC) .

Q. What are the stability and storage requirements for this compound in laboratory conditions?

The compound is stable under normal laboratory conditions (room temperature, dry environment) but should be stored in sealed containers to prevent moisture absorption or degradation. Avoid exposure to organic solvents, direct sunlight, or extreme temperatures. For long-term storage, use inert gas purging (e.g., argon) and maintain temperatures below -20°C .

Q. What safety protocols are critical when handling this compound?

Researchers must wear nitrile gloves, chemical splash goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or dissolving the compound to avoid inhalation of aerosols. In case of spills, collect contaminated material using HEPA-filtered vacuum systems and dispose of it via approved hazardous waste channels. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate the neuroprotective effects of this compound in major depressive disorder (MDD) models?

Use randomized controlled trials (RCTs) with double-blind protocols to compare deuterated and non-deuterated vortioxetine. Include cognitive endpoints such as the Digit Symbol Substitution Test (DSST) and Rey Auditory Verbal Learning Test (RAVLT) to assess memory and executive function. Control for confounders like baseline cognitive performance and demographic homogeneity (e.g., age, ethnicity) to improve generalizability .

Q. How can researchers address contradictions in data regarding vortioxetine’s direct cognitive benefits independent of antidepressant effects?

Conduct path analysis to isolate direct cognitive effects from secondary mood-related improvements. Subgroup analyses should stratify participants by baseline cognitive performance (e.g., low vs. high DSST scores). Mechanistic studies using deuterated compounds can clarify pharmacokinetic contributions (e.g., blood-brain barrier penetration) to cognitive outcomes .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards ensures specificity and minimizes matrix effects. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) in plasma or cerebrospinal fluid. Include quality controls (QCs) at low, medium, and high concentrations to monitor batch consistency .

Q. How do deuterated forms of vortioxetine influence metabolic stability in comparative pharmacokinetic studies?

Deuterium substitution at the D8 position reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP2D6), prolonging half-life. Use crossover studies in healthy volunteers to compare AUC(0–∞) and Cmax between deuterated and non-deuterated forms. Monitor metabolite profiles via MS to identify deuterium retention in active intermediates .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response relationships in vortioxetine trials?

Apply mixed-effects models to account for repeated measures (e.g., Montgomery-Åsberg Depression Rating Scale scores over time). Use Bayesian hierarchical models to handle missing data and small sample sizes. For non-linear relationships, consider Emax models to estimate EC50 values .

Q. How can ecological validity be improved in real-world studies of vortioxetine’s cognitive effects?

Implement pragmatic trial designs with flexible dosing (e.g., 10–20 mg/day) and minimal exclusion criteria. Partner with diverse clinical sites to recruit heterogeneous populations (e.g., varying comorbidities, ethnicities). Use patient-reported outcomes (PROs) like the Perceived Deficits Questionnaire (PDQ-5) to capture subjective cognitive experiences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.